molecular formula C18H14ClF3N4O B12489009 1-(3-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorophenyl)-5-methyl-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12489009
M. Wt: 394.8 g/mol
InChI Key: IBNRTSHEZAGWEL-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring, along with the chlorophenyl and trifluoromethylphenyl groups, imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where organic azides react with alkynes to form 1,2,3-triazoles . This reaction can be catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to improve yield and selectivity .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, enhancing its binding affinity . This compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Properties

Molecular Formula

C18H14ClF3N4O

Molecular Weight

394.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C18H14ClF3N4O/c1-11-16(24-25-26(11)15-7-3-6-14(19)9-15)17(27)23-10-12-4-2-5-13(8-12)18(20,21)22/h2-9H,10H2,1H3,(H,23,27)

InChI Key

IBNRTSHEZAGWEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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